molecular formula C25H24O4 B3966771 Pentanedioic acid, 3-phenyl-, dibenzyl ester

Pentanedioic acid, 3-phenyl-, dibenzyl ester

Cat. No.: B3966771
M. Wt: 388.5 g/mol
InChI Key: CPKOBIVKHNFWFL-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-phenyl-, dibenzyl ester is an organic compound with a complex structure that includes a phenyl group and two benzyl ester groups attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 3-phenyl-, dibenzyl ester typically involves the esterification of pentanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-phenyl-, dibenzyl ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.

Scientific Research Applications

Pentanedioic acid, 3-phenyl-, dibenzyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of pentanedioic acid, 3-phenyl-, dibenzyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester groups can be hydrolyzed by esterases to release the corresponding carboxylic acids and alcohols. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active compound is released in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

  • Pentanedioic acid, dimethyl ester
  • Pentanedioic acid, diethyl ester
  • Pentanedioic acid, dipropyl ester

Uniqueness

Pentanedioic acid, 3-phenyl-, dibenzyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other esters of pentanedioic acid. The phenyl group can participate in additional reactions, such as electrophilic aromatic substitution, which are not possible with simple alkyl esters.

Properties

IUPAC Name

dibenzyl 3-phenylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c26-24(28-18-20-10-4-1-5-11-20)16-23(22-14-8-3-9-15-22)17-25(27)29-19-21-12-6-2-7-13-21/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOBIVKHNFWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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